4-Bromo-3,5-dimethoxybenzoic acid
Overview
Description
4-Bromo-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 . It is a white crystalline solid that is stable at room temperature . This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dimethoxybenzoic acid can be synthesized through several methods. One common method involves the bromination of 3,5-dimethoxybenzoic acid using bromine in the presence of a catalyst . Another method includes the use of Friedel-Crafts alkylation reactions, where methyl 3,5-dimethoxybenzoate is reacted with sulfuric acid, isopropanol, and chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or aldehydes .
Scientific Research Applications
4-Bromo-3,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-3,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
2-Bromo-4,5-dimethoxybenzoic acid: Differently substituted, affecting its chemical properties and reactivity.
Uniqueness
4-Bromo-3,5-dimethoxybenzoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-bromo-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFZULSIYYVRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378849 | |
Record name | 4-Bromo-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56518-42-4 | |
Record name | 4-Bromo-3,5-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56518-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56518-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-3,5-dimethoxybenzoic acid in the synthesis of delitschiapyrone A?
A: this compound serves as the crucial starting material in a novel, bioinspired total synthesis of delitschiapyrone A. [] The seven-step synthetic route utilizes this commercially available compound to achieve a 32% overall yield of the natural product.
Q2: How does the described synthetic route to delitschiapyrone A mimic the proposed biosynthesis?
A: The researchers designed a reaction cascade inspired by the putative biosynthetic pathway of delitschiapyrone A. [] This cascade involves a Diels-Alder reaction between two potential biosynthetic intermediates derived from this compound. The reaction proceeds through an α-ketol rearrangement and cyclic hemiacetalization in a single pot, directly yielding delitschiapyrone A with high regioselectivity and diastereoselectivity. This elegant approach highlights the power of bioinspired synthesis in accessing complex natural products efficiently.
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